molecular formula C13H12BrN3O B5326836 N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea

N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea

Cat. No. B5326836
M. Wt: 306.16 g/mol
InChI Key: FNEWTJMPXABNGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea, also known as BRP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea is not fully understood, but it is believed to involve the inhibition of specific enzymes or proteins that are involved in cellular processes. In cancer cells, this compound has been shown to inhibit the activity of specific enzymes that are involved in cell division, leading to the inhibition of cancer cell growth. In plants, this compound has been shown to inhibit the activity of specific enzymes that are involved in photosynthesis, leading to the death of the plant.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In plants, this compound has been shown to inhibit photosynthesis, leading to the death of the plant. In materials science, this compound has been shown to have specific chemical and physical properties that make it a useful building block for the synthesis of novel materials.

Advantages and Limitations for Lab Experiments

N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea has several advantages for use in lab experiments, including its relatively simple synthesis method, its well-characterized chemical and physical properties, and its potential applications in various fields. However, there are also limitations to its use, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for research on N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea, including investigating its potential applications in other fields, such as energy storage and catalysis, as well as further understanding its mechanism of action and potential side effects. Additionally, further research is needed to optimize the synthesis method for this compound and to develop more efficient and sustainable methods for its production.

Synthesis Methods

N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea can be synthesized through a multi-step process involving the reaction of 5-bromo-2-pyridinecarboxylic acid with thionyl chloride, followed by the reaction of the resulting product with 3-methylphenylamine and phosgene. The final product is obtained through the reaction of the resulting intermediate product with urea.

Scientific Research Applications

N-(5-bromo-2-pyridinyl)-N'-(3-methylphenyl)urea has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural science, and materials science. In medicinal chemistry, this compound has been shown to possess anti-cancer properties and has been investigated as a potential treatment for various types of cancer. In agricultural science, this compound has been shown to have herbicidal properties and has been investigated as a potential herbicide. In materials science, this compound has been studied for its potential use as a building block for the synthesis of novel materials.

properties

IUPAC Name

1-(5-bromopyridin-2-yl)-3-(3-methylphenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN3O/c1-9-3-2-4-11(7-9)16-13(18)17-12-6-5-10(14)8-15-12/h2-8H,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEWTJMPXABNGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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